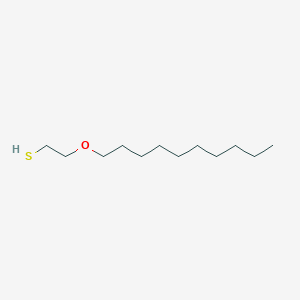![molecular formula C16H22ClN3O B14731678 3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile CAS No. 6269-60-9](/img/structure/B14731678.png)
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile is a chemical compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 2-chlorophenyl group attached to the piperazine ring adds to its unique chemical properties .
準備方法
The synthesis of 3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile typically involves the reaction of 2-chlorophenylpiperazine with a suitable propoxypropanenitrile derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
化学反応の分析
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
科学的研究の応用
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly the serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and behavior .
類似化合物との比較
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile can be compared with other similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: This compound belongs to the same class of piperazines but has additional functional groups that confer different chemical properties
特性
CAS番号 |
6269-60-9 |
|---|---|
分子式 |
C16H22ClN3O |
分子量 |
307.82 g/mol |
IUPAC名 |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]propoxy]propanenitrile |
InChI |
InChI=1S/C16H22ClN3O/c17-15-5-1-2-6-16(15)20-11-9-19(10-12-20)8-4-14-21-13-3-7-18/h1-2,5-6H,3-4,8-14H2 |
InChIキー |
JWXCGKDKWXQFGJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCOCCC#N)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


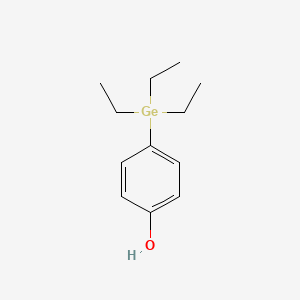

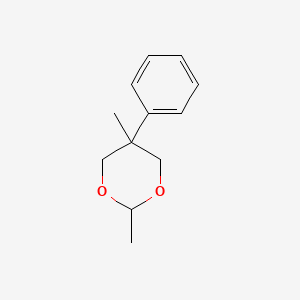
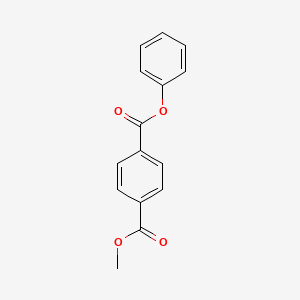
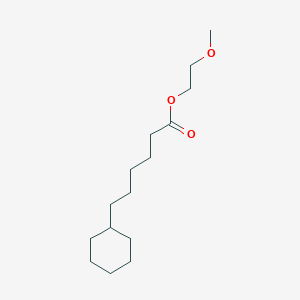


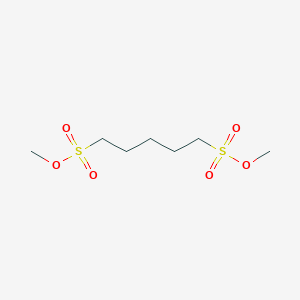
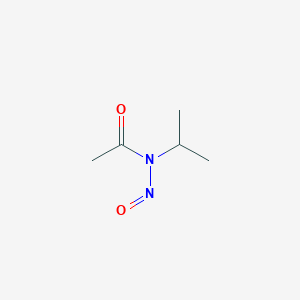
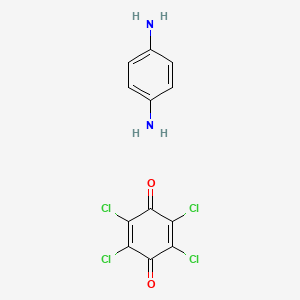
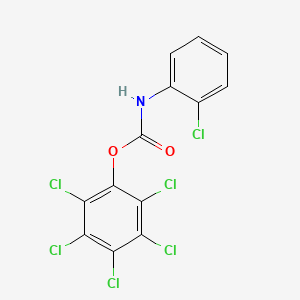
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
